molecular formula C13H11NO3S B8691974 [5-Nitro-2-(phenylsulfanyl)phenyl]methanol CAS No. 52548-33-1

[5-Nitro-2-(phenylsulfanyl)phenyl]methanol

Cat. No. B8691974
Key on ui cas rn: 52548-33-1
M. Wt: 261.30 g/mol
InChI Key: UUIRYUCYUDCIKX-UHFFFAOYSA-N
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Patent
US04006144

Procedure details

450 g of 3-nitro-6-(phenylthio)-benzaldehyde are suspended in 4 litres of ethanol and treated portionwise with 111 g of sodium borohydride. The mixture is stirred for a further 6 hours. The mixture is then diluted with 4 litres of water and extracted with ether. The organic solution is washed successively with water and aqueous sodium bicarbonate solution, dried over magnesium sulphate and evaporated under reduced pressure. The crude product is recrystallised from benzene/petroleum ether. There is obtained 3-nitro-6-(phenylthio)-benzyl alcohol of melting point 104°-107° C.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step Two
Quantity
4 L
Type
solvent
Reaction Step Three
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:9]([S:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:10][CH:11]=1)[CH:7]=[O:8])([O-:3])=[O:2].[BH4-].[Na+]>C(O)C.O>[N+:1]([C:4]1[CH:5]=[C:6]([C:9]([S:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:10][CH:11]=1)[CH2:7][OH:8])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C(=CC1)SC1=CC=CC=C1
Step Two
Name
Quantity
111 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
4 L
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
4 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic solution is washed successively with water and aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from benzene/petroleum ether

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(CO)C(=CC1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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